molecular formula C9H11N5O2 B11781449 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11781449
M. Wt: 221.22 g/mol
InChI Key: HUTPPRFWYZGZSR-UHFFFAOYSA-N
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Description

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has been studied for its potential as an anticancer agent. Research indicates that it exhibits inhibitory effects on various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

  • Case Study : A study published in Cancer Chemotherapy and Pharmacology demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of the p53 pathway .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication by interfering with viral polymerases.

  • Case Study : In vitro studies have shown that this compound can inhibit the replication of viruses such as influenza and coronaviruses. The compound's ability to disrupt viral RNA synthesis highlights its potential in developing antiviral therapies .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes that are crucial for cellular metabolism and signaling.

  • Example : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis. This inhibition can lead to antiproliferative effects in rapidly dividing cells .

Molecular Targeting

The structural features of this compound allow it to act as a molecular probe for studying various biological processes.

  • Application : Researchers utilize this compound to explore signaling pathways related to cell growth and differentiation, providing insights into cancer biology and potential therapeutic targets.

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis via caspase activation
AntiviralInhibits viral replication
Enzyme InhibitionInhibits dihydrofolate reductase
Molecular TargetingProbes cellular signaling pathways

Mechanism of Action

The mechanism of action of 7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one stands out due to its unique morpholino group, which can enhance its solubility and bioavailability. Additionally, its specific structural configuration allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. The presence of a morpholino group enhances its solubility and potentially its biological activity. This compound has garnered attention in medicinal chemistry due to its promising biological properties, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_{11}N5_5O2_2
  • Molecular Weight : 221.22 g/mol
  • CAS Number : 1713173-88-6

The chemical reactivity of this compound is attributed to its functional groups. Key reactions include the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines .

Anticancer Properties

Research indicates that compounds within this class exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

Case Studies :

  • In Vitro Studies : A study tested the antiproliferative activities of various derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The most active compound exhibited IC50_{50} values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), demonstrating superior potency compared to standard drugs like 5-FU .
  • Mechanism of Action : The compound was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . This suggests that this compound may act as a potent inhibitor of cancer progression.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their notable activities:

Compound NameStructure TypeNotable ActivityUniqueness
1,2,4-Triazolo[4,3-c]pyrimidineTriazole-Pyrimidine FusedAnticancerLacks morpholino group
7-Amino-[1,2,4]triazolo[4,3-c]pyrimidin-3-oneAmino-Triazole-PyrimidineAntimicrobialAmino group alters reactivity
5-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-onePiperazine SubstitutedAntidepressantDifferent substituent impacts activity

The morpholino group enhances solubility and may improve bioavailability compared to other similar compounds .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

7-morpholin-4-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C9H11N5O2/c15-9-12-11-8-5-7(10-6-14(8)9)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,12,15)

InChI Key

HUTPPRFWYZGZSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=NNC(=O)N3C=N2

Origin of Product

United States

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